![molecular formula C7H11NO2 B14337105 7-Oxabicyclo[4.1.0]heptane-1-carboxamide CAS No. 99669-38-2](/img/structure/B14337105.png)
7-Oxabicyclo[4.1.0]heptane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Oxabicyclo[410]heptane-1-carboxamide is a bicyclic compound featuring an oxirane ring fused to a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[4.1.0]heptane-1-carboxamide typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . Further functionalization can lead to the formation of the carboxamide derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
7-Oxabicyclo[4.1.0]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
7-Oxabicyclo[4.1.0]heptane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 7-Oxabicyclo[4.1.0]heptane-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to estrogen receptors (ERα), human epidermal growth factor receptor 2 (HER2), and epidermal growth factor receptor (EGFR), demonstrating high binding affinities . These interactions can modulate various cellular processes, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- Cyclohexane, 1,2-epoxy-
- Cyclohexene epoxide
- Cyclohexene oxide
- Cyclohexene 1-oxide
- Cyclohexylene oxide
- Tetramethyleneoxirane
- 1,2-Cyclohexene oxide
- 1,2-Epoxycyclohexane
Uniqueness
7-Oxabicyclo[410]heptane-1-carboxamide is unique due to its bicyclic structure, which imparts distinct chemical and physical properties compared to its monocyclic counterparts
特性
CAS番号 |
99669-38-2 |
|---|---|
分子式 |
C7H11NO2 |
分子量 |
141.17 g/mol |
IUPAC名 |
7-oxabicyclo[4.1.0]heptane-1-carboxamide |
InChI |
InChI=1S/C7H11NO2/c8-6(9)7-4-2-1-3-5(7)10-7/h5H,1-4H2,(H2,8,9) |
InChIキー |
DKMZORPVKNLSJM-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(C(C1)O2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


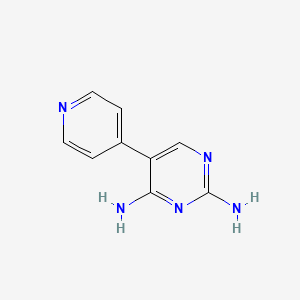
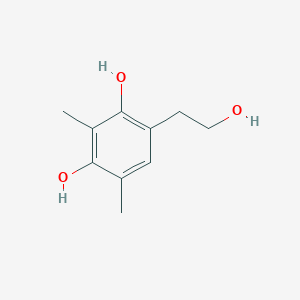
![2-Amino-6-{2-[5-(ethanesulfonyl)-2-hydroxy-3-nitrophenyl]hydrazinylidene}pyridin-3(6H)-one](/img/structure/B14337061.png)
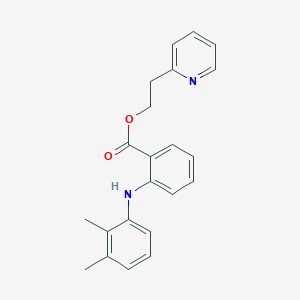
![4-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoic acid](/img/structure/B14337066.png)
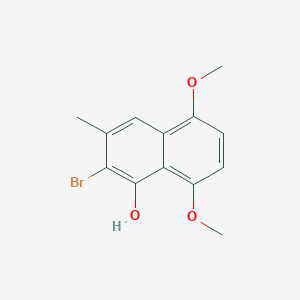
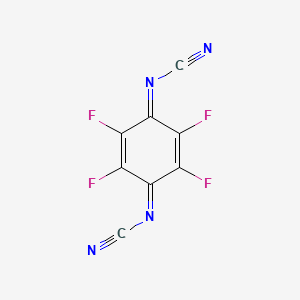

![2-[Bis(phenylselanyl)methyl]cyclohexan-1-one](/img/structure/B14337079.png)
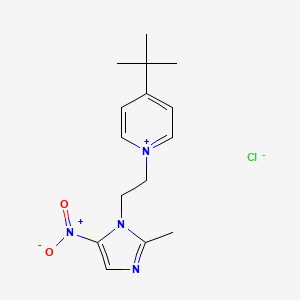
![N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide](/img/structure/B14337084.png)
![1,1'-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]bis(phenylethane-1,2-dione)](/img/structure/B14337085.png)
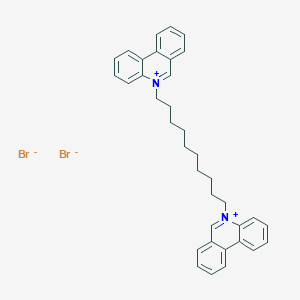
![1,1'-Oxybis{4-[(trimethylsilyl)oxy]anthracene-9,10-dione}](/img/structure/B14337097.png)
